molecular formula C10H11F2NO2 B14743038 propan-2-yl N-(2,4-difluorophenyl)carbamate CAS No. 2357-78-0

propan-2-yl N-(2,4-difluorophenyl)carbamate

Cat. No.: B14743038
CAS No.: 2357-78-0
M. Wt: 215.20 g/mol
InChI Key: IRPAVMSCKAYBHQ-UHFFFAOYSA-N
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Description

Propan-2-yl N-(2,4-difluorophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a propan-2-yl group attached to a carbamate moiety, which is further linked to a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl N-(2,4-difluorophenyl)carbamate typically involves the reaction of 2,4-difluoroaniline with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-(2,4-difluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl isocyanate, while reduction could produce the corresponding amine .

Scientific Research Applications

Propan-2-yl N-(2,4-difluorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of propan-2-yl N-(2,4-difluorophenyl)carbamate involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the normal function of the enzyme, leading to a decrease in its activity. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in cell wall synthesis and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl N-(2,4-difluorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

2357-78-0

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

propan-2-yl N-(2,4-difluorophenyl)carbamate

InChI

InChI=1S/C10H11F2NO2/c1-6(2)15-10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14)

InChI Key

IRPAVMSCKAYBHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=C(C=C(C=C1)F)F

Origin of Product

United States

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